molecular formula C18H19N3O7 B13694358 N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide

N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide

Cat. No.: B13694358
M. Wt: 389.4 g/mol
InChI Key: RGPRYYNZDXNGHU-UHFFFAOYSA-N
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Description

N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide is a complex organic compound with a unique structure that includes a tetrahydrofurodioxol ring system, a pyrimidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide typically involves multiple steps:

    Formation of the tetrahydrofurodioxol ring system: This can be achieved through the cyclization of appropriate diol precursors under acidic or basic conditions.

    Introduction of the pyrimidinyl group: This step often involves the reaction of the tetrahydrofurodioxol intermediate with a pyrimidine derivative under conditions that promote nucleophilic substitution.

    Attachment of the benzamide moiety: The final step usually involves the coupling of the pyrimidinyl intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrimidinyl and benzamide moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Investigated for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide can be compared with other similar compounds such as:

    N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]propionamide: Similar structure but with a propionamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H19N3O7

Molecular Weight

389.4 g/mol

IUPAC Name

N-[1-[6-(hydroxymethyl)-2-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C18H19N3O7/c1-25-18-27-13-11(9-22)26-16(14(13)28-18)21-8-7-12(20-17(21)24)19-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,18,22H,9H2,1H3,(H,19,20,23,24)

InChI Key

RGPRYYNZDXNGHU-UHFFFAOYSA-N

Canonical SMILES

COC1OC2C(OC(C2O1)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)CO

Origin of Product

United States

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